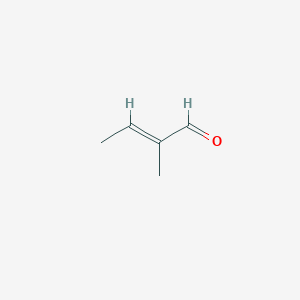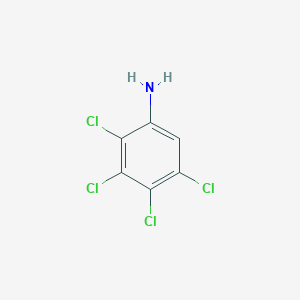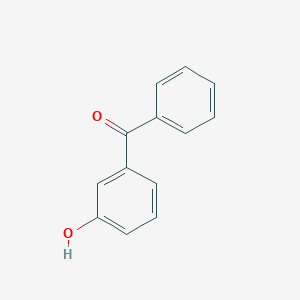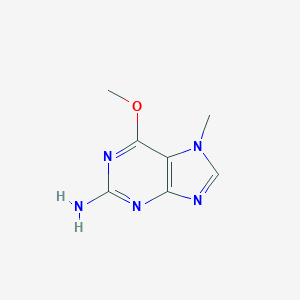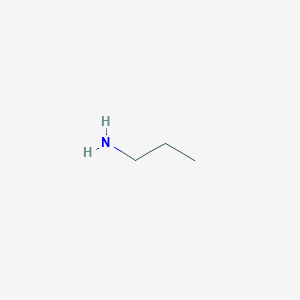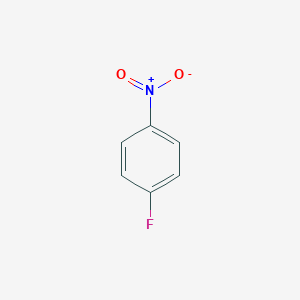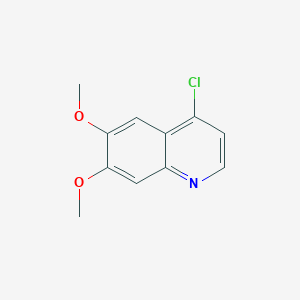
4-Chloro-6,7-dimethoxyquinoline
Übersicht
Beschreibung
4-Chloro-6,7-dimethoxyquinoline is a chemical compound with the empirical formula C11H10ClNO2 . It is used as an intermediate for the synthesis of various pharmaceutical and biologically active compounds . It is particularly used for the preparation of Tivozanib and Cabozantinib, which act as anticancer agents .
Synthesis Analysis
The synthesis of 4-Chloro-6,7-dimethoxyquinoline involves several steps . The raw material, 3,4-dimethoxyaniline, undergoes nitrification to obtain an aniline compound. This compound is then reduced using iron powder. The resulting product is then cyclized with Ethyl chloroformate under Feldalat NM conditions to prepare 4-hydroxyquinoline compounds. Finally, these compounds are chlorinated to obtain 4-Chloro-6,7-dimethoxyquinoline .Molecular Structure Analysis
The molecular structure of 4-Chloro-6,7-dimethoxyquinoline is characterized by the presence of a quinoline ring system with chlorine and methoxy groups attached . The compound has a molecular weight of 223.66 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 4-Chloro-6,7-dimethoxyquinoline include nitrification, reduction, cyclization, and chlorination .Physical And Chemical Properties Analysis
4-Chloro-6,7-dimethoxyquinoline is a solid compound . It has a density of 1.3±0.1 g/cm3, a boiling point of 325.2±37.0 °C at 760 mmHg, and a flash point of 150.5±26.5 °C . The compound has a molar refractivity of 60.4±0.3 cm3 and a polar surface area of 31 Å2 .Wissenschaftliche Forschungsanwendungen
- Tivozanib (T447205) : 4-Chloro-6,7-dimethoxyquinoline is involved in the preparation of Tivozanib, an oral tyrosine kinase inhibitor used in the treatment of advanced renal cell carcinoma .
- Cabozantinib (C051500) : Another anticancer agent, Cabozantinib, is also synthesized using this compound. It targets multiple receptor tyrosine kinases and has applications in treating various cancers .
Anticancer Agents
Wirkmechanismus
Target of Action
4-Chloro-6,7-dimethoxyquinoline is primarily used as an intermediate in the synthesis of various pharmaceutical and biologically active compounds . It is used for the preparation of Tivozanib (T447205) and Cabozantinib (C051500), which are known to act as anticancer agents .
Mode of Action
It is known to be used in the synthesis of tivozanib and cabozantinib . These drugs are tyrosine kinase inhibitors that block the action of enzymes involved in cell functions, including cell signaling, growth, and division. These drugs may also prevent the growth of new blood vessels that tumors need to grow .
Biochemical Pathways
Both Tivozanib and Cabozantinib are involved in the inhibition of multiple receptor tyrosine kinases, which play crucial roles in tumor angiogenesis, pathologic bone remodeling, drug resistance, and metastatic progression of cancer .
Pharmacokinetics
As a chemical intermediate, its pharmacokinetic profile would largely depend on the final compound it is used to synthesize .
Result of Action
As an intermediate in the synthesis of various pharmaceutical and biologically active compounds, the molecular and cellular effects of 4-Chloro-6,7-dimethoxyquinoline would depend on the final compounds it is used to produce . For instance, when used in the synthesis of Tivozanib and Cabozantinib, it contributes to the overall anticancer activity of these drugs .
Action Environment
Like all chemical substances, factors such as temperature, ph, and light exposure could potentially affect its stability and reactivity .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-chloro-6,7-dimethoxyquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO2/c1-14-10-5-7-8(12)3-4-13-9(7)6-11(10)15-2/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRVHQEYBCDPZEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30332684 | |
| Record name | 4-Chloro-6,7-dimethoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30332684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6,7-dimethoxyquinoline | |
CAS RN |
35654-56-9 | |
| Record name | 4-Chloro-6,7-dimethoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30332684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chloro-6,7-dimethoxyquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details




Synthesis routes and methods V
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 4-Chloro-6,7-dimethoxyquinoline in pharmaceutical chemistry?
A1: 4-Chloro-6,7-dimethoxyquinoline serves as a crucial building block in synthesizing antineoplastic drugs like cabozantinib and tivozanib. [, , ] These drugs target specific tyrosine kinases, inhibiting tumor growth and progression.
Q2: Are there alternative synthesis routes for 4-Chloro-6,7-dimethoxyquinoline available, and what are their advantages?
A2: While the traditional Gould-Jacobs method exists, it suffers from high reaction temperatures and the use of environmentally unfriendly solvents. [] A newer approach involves a reduction cyclization process starting from 1-(4,5-dimethoxy-2-nitrophenyl)-3-(dimethylamino)prop-2-en-1-one. This method offers milder reaction conditions and improved overall yield. []
Q3: Can you describe the structure of 4-Chloro-6,7-dimethoxyquinoline and its key characteristics?
A3: 4-Chloro-6,7-dimethoxyquinoline (C11H10ClNO2) is characterized by a near-planar quinoline ring system. [] Two methoxy groups are attached at positions 6 and 7, while a chlorine atom occupies position 4. An intramolecular C—H⋯Cl interaction contributes to its structural stability. []
Q4: How does the structure of 4-Chloro-6,7-dimethoxyquinoline relate to its use in developing anticancer agents?
A4: The specific arrangement of the chlorine atom and methoxy groups on the quinoline ring system in 4-Chloro-6,7-dimethoxyquinoline is crucial for its reactivity and ability to form bonds with other molecules. [, ] This allows for the development of more complex molecules like cabozantinib, where the 4-chloro-6,7-dimethoxyquinoline moiety contributes to the drug's overall structure and interaction with its target. []
Q5: Has 4-Chloro-6,7-dimethoxyquinoline been explored for applications beyond anticancer drug development?
A5: Research indicates the potential of 4-Chloro-6,7-dimethoxyquinoline derivatives as anticancer agents. For instance, 2-(6,7-dimethoxyquinolin-4-ylthio)benzo[d]thiazol-6-amine derivatives, synthesized using 4-Chloro-6,7-dimethoxyquinoline, have demonstrated promising anti-tumor activity against melanoma cells in vitro. []
Q6: What are the industrial production considerations for 4-Chloro-6,7-dimethoxyquinoline?
A6: Scalable synthesis routes with high yields and environmentally friendly conditions are essential for industrial production. The method utilizing readily available starting materials and milder reaction conditions for 4-Chloro-6,7-dimethoxyquinoline synthesis holds promise for large-scale production. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Methoxy-2,3,4,8b-tetrahydro-1aH-1-oxa-benzo[a]cyclopropa[c]cycloheptene](/img/structure/B44131.png)
![(2S,4S,5R,6R)-5-acetamido-6-[(1R)-1,3-dihydroxypropyl]-2,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B44135.png)
